molecular formula C8H9IN2O B8093090 5-Iodo-4,6-dimethylpyridine-3-carboxamide

5-Iodo-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B8093090
M. Wt: 276.07 g/mol
InChI Key: IOXOTMJPMMAJOS-UHFFFAOYSA-N
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Description

5-Iodo-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H9IN2O. It is also known by its IUPAC name, 5-iodo-4,6-dimethylnicotinamide . This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 4th and 6th positions, and a carboxamide group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-4,6-dimethylpyridine-3-carboxamide typically involves the iodination of 4,6-dimethylpyridine-3-carboxamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,6-dimethylpyridine-3-carboxamide with an azide group at the 5th position.

Scientific Research Applications

5-Iodo-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-iodo-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-4,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 5th position and the carboxamide group at the 3rd position on the pyridine ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

5-iodo-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXOTMJPMMAJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)N)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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